6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240527-31-4
VCID: VC2920369
InChI: InChI=1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14)
SMILES: CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid

CAS No.: 1240527-31-4

Cat. No.: VC2920369

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid - 1240527-31-4

Specification

CAS No. 1240527-31-4
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14)
Standard InChI Key SYCIAVUQVWZODV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O
Canonical SMILES CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O

Introduction

Structural Properties

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid possesses a complex molecular structure composed of interconnected aromatic rings and functional groups. Its structure consists of a pyridine core with a methyl group at position 2, a carboxylic acid group at position 3, and a furan ring attached at position 6 . This arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Molecular Identification Data

The compound is characterized by the following structural identifiers:

ParameterValue
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
SMILES NotationCC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14)
InChIKeySYCIAVUQVWZODV-UHFFFAOYSA-N

The molecular formula C11H9NO3 indicates the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms . This composition reflects the heterocyclic nature of the compound, with the nitrogen contributing to the pyridine ring and the oxygen atoms distributed between the furan ring and the carboxylic acid group.

Physical and Chemical Characteristics

The physical properties of 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid are influenced by its complex structure combining aromatic rings and polar functional groups. The carboxylic acid moiety contributes to its acidity and hydrogen bonding capabilities, while the aromatic rings affect its solubility and reactivity patterns.

Spectroscopic Properties

Mass spectrometry data for 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid reveals characteristic fragmentation patterns. The predicted Collision Cross Section (CCS) values for various adducts provide valuable information for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]+204.06552141.9
[M+Na]+226.04746155.0
[M+NH4]+221.09206149.3
[M+K]+242.02140151.9
[M-H]-202.05096145.2
[M+Na-2H]-224.03291148.6
[M]+203.05769144.6
[M]-203.05879144.6

These collision cross-section values are particularly useful for ion mobility mass spectrometry applications, enabling the identification and characterization of this compound in complex mixtures .

Chemical Reactivity

The chemical reactivity of 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid is primarily determined by its functional groups. The carboxylic acid group can participate in esterification, amidation, and salt formation reactions. The electron-rich furan ring can undergo electrophilic substitution reactions, while the pyridine nitrogen can act as a weak base and coordinate with metals or accept hydrogen bonds.

Biological Activities

Research suggests that compounds containing furan and pyridine structures, such as 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid, may exhibit various biological activities that could be relevant for pharmaceutical applications.

Antimicrobial Properties

Compounds with structural similarities to 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial protein synthesis or interference with cell wall integrity, although specific mechanisms for this particular compound remain to be fully elucidated.

Comparative data on the antimicrobial activity of related compounds provides insight into the potential efficacy of 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid:

Related CompoundTarget OrganismMIC (μg/mL)
Compound AE. coli4.69
Compound BS. aureus12.5
Compound CC. albicans16.69

These findings suggest potential applications in antimicrobial research, though direct studies on 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid's antimicrobial properties would be necessary to confirm this activity.

Anti-inflammatory Effects

Furan derivatives have been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The presence of both furan and pyridine rings in 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid may contribute to its potential anti-inflammatory effects through modulation of pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.

Research Applications

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid has potential applications in various research fields, particularly in medicinal chemistry and drug development.

Medicinal Chemistry

As a heterocyclic compound with potential biological activities, 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid can serve as a starting point for medicinal chemistry research. Structure-activity relationship studies could lead to the development of derivatives with enhanced biological properties and reduced toxicity.

Structure-Activity Relationship Studies

The compound's structure allows for various modifications, including:

  • Alterations to the carboxylic acid group (esterification, amidation)

  • Substitutions on the pyridine or furan rings

  • Modifications to the methyl group

These structural changes could be explored to develop compounds with improved pharmacological profiles and targetable specific biological pathways.

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